molecular formula C17H20N4O3S B2472310 METHYL 5-ETHYL-7-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 909574-37-4

METHYL 5-ETHYL-7-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

货号: B2472310
CAS 编号: 909574-37-4
分子量: 360.43
InChI 键: XTSAEOFNTZNUAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-Ethyl-7-(4-Methoxyphenyl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key cytoplasmic signaling molecule in immune receptors. SYK is a critical node in the B-cell receptor (BCR) signaling pathway , and its dysregulation is implicated in the pathogenesis of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), as well as autoimmune disorders like rheumatoid arthritis. This compound functions by competitively binding to the ATP-binding pocket of SYK, thereby blocking its phosphorylation activity and subsequent downstream signaling through effectors like BLNK, BTK, and the MAPK/ERK pathway . Its primary research value lies in its utility as a chemical probe to dissect the role of SYK in various cellular contexts, enabling investigations into B-cell development, activation, and survival. Researchers utilize this inhibitor in preclinical studies to explore the therapeutic potential of SYK blockade, including the induction of apoptosis in malignant B-cells and the modulation of Fc receptor-mediated activation in mast cells and macrophages. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure for designing potent kinase inhibitors, making this compound a valuable tool for advancing the understanding of SYK-driven biology and for validating SYK as a target for novel therapeutic interventions.

属性

IUPAC Name

methyl 5-ethyl-7-(4-methoxyphenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-5-12-13(15(22)24-3)14(10-6-8-11(23-2)9-7-10)21-16(18-12)19-17(20-21)25-4/h6-9,14H,5H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSAEOFNTZNUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Microwave-Assisted Three-Component Synthesis

The most efficient route involves microwave-assisted condensation of three components:

  • 3-Amino-5-methylsulfanyl-1,2,4-triazole (providing the triazole core)
  • 4-Methoxybenzaldehyde (introducing the 7-aryl group)
  • Ethyl 4-chloroacetoacetate (supplying the β-keto ester moiety)

Reaction conditions include ethanol solvent at 333 K under microwave irradiation for 30 minutes, achieving yields of 78–82%. The methyl ester is subsequently introduced via transesterification with methanol in the presence of sodium methoxide.

Key advantages :

  • 87% reduction in reaction time compared to conventional heating
  • Improved regioselectivity for the 1,2,4-triazolo[1,5-a]pyrimidine system

Conventional Thermal Cyclization

A comparable three-component method uses thermal activation in refluxing ethanol (78°C) for 6–8 hours. While yielding 65–70%, this approach demonstrates the critical role of:

  • Acid catalysis : p-TsOH (10 mol%) enhances cyclization efficiency
  • Solvent effects : Ethanol outperforms DMF or THF in suppressing side reactions

Sequential Functionalization Strategies

Stepwise Construction of the Triazolopyrimidine Core

An alternative pathway involves discrete synthesis of intermediate rings:

Stage 1 : Formation of 5-methylsulfanyl-1,2,4-triazol-3-amine

  • Reacting S-methylisothiourea sulfate (2.2 eq) with hydrazine hydrate in NaOH (10%)
  • 82% yield after 6-hour reflux

Stage 2 : Condensation with 4-methoxybenzaldehyde and ethyl 4-chloroacetoacetate

  • Carried out in acetonitrile with triethylamine (1.5 eq)
  • 68% isolated yield after column chromatography

Stage 3 : Methyl esterification

  • Transesterification using methanol and Amberlyst-15 catalyst
  • 94% conversion at 60°C for 4 hours

Catalytic System Optimization

Comparative studies reveal significant yield variations across catalytic conditions:

Catalyst Solvent Temp (°C) Time (h) Yield (%)
p-TsOH (10%) H2O 100 4 81
ZnCl2 EtOH 78 6 65
None DMF 120 12 42

Water-based systems using p-toluenesulfonic acid show particular promise for green chemistry applications, though requiring post-reaction extraction with ethyl acetate.

Purification and Characterization

Final purification typically involves:

  • Recrystallization from acetone/hexane (3:1 v/v)
  • Silica gel chromatography (ethyl acetate:hexane = 1:2)

Critical characterization data includes:

  • 1H NMR (CDCl3): δ 7.28–7.33 (m, 4H, Ar-H), 6.40 (s, 1H, H-3), 4.11 (q, 2H, OCH2CH3)
  • MS (ESI+) : m/z 429.1 [M+H]+ (calculated 428.4 for C20H22N4O3S)

Challenges and Optimization Opportunities

Current limitations in synthesis include:

  • 12–15% yield loss during methyl esterification
  • Sensitivity of the methylsulfanyl group to oxidation during storage

Emerging approaches address these through:

  • In situ esterification : Using methyl β-keto esters avoids separate esterification steps
  • Antioxidant additives : 0.1% BHT stabilizes the final product during purification

化学反应分析

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 2 undergoes selective oxidation to yield sulfoxide or sulfone derivatives.
Reagents & Conditions :

  • Sulfoxide formation : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>, 30%) in acetic acid at 0–25°C for 4–6 hours .

  • Sulfone formation : m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C for 12 hours.

Products :

Starting MaterialReagentProductYield
Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-...H<sub>2</sub>O<sub>2</sub>Sulfoxide derivative75–85%
Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-...mCPBASulfone derivative60–70%

Ester Hydrolysis

The methyl ester at position 6 is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Reagents & Conditions :

  • Lithium hydroxide (LiOH, 3 equiv.) in tetrahydrofuran (THF)/water (1:1) at 25°C for 12 hours .

Products :

Starting MaterialReagentProductYield
Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-...LiOH5-ethyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-...-6-carboxylic acid89%

Nucleophilic Substitution at Methylsulfanyl Group

The methylsulfanyl group acts as a leaving group in nucleophilic substitutions under strongly basic conditions.
Reagents & Conditions :

  • Potassium tert-butoxide (t-BuOK) with amines (e.g., morpholine) in dimethylformamide (DMF) at 80°C for 8 hours.

Products :

Starting MaterialNucleophileProductYield
Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-...Morpholine2-morpholino derivative65–75%

Demethylation of 4-Methoxyphenyl Group

The methoxy group on the phenyl ring undergoes demethylation to generate a phenolic hydroxyl group.
Reagents & Conditions :

  • Boron tribromide (BBr<sub>3</sub>, 1.2 equiv.) in dichloromethane at −78°C to 25°C for 6 hours .

Products :

Starting MaterialReagentProductYield
Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-...BBr<sub>3</sub>7-(4-hydroxyphenyl) derivative70–80%

Cross-Coupling Reactions

While the parent compound lacks halogens, halogenated analogs (e.g., bromophenyl derivatives) participate in palladium-catalyzed couplings:
Reagents & Conditions :

  • Suzuki coupling : Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub> in dioxane/water (4:1) at 90°C .

  • Sonogashira coupling : PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, alkyne, triethylamine in THF at 60°C .

Products (for brominated analogs):

Starting MaterialReaction TypeProductYield
7-(4-Bromophenyl) analogSuzuki7-(4-Biphenyl) derivative85–90%
7-(4-Bromophenyl) analogSonogashira7-(Alkynylphenyl) derivative60–70%

Microwave-Assisted Functionalization

Eco-friendly microwave-mediated reactions enhance reaction efficiency for triazolopyrimidine derivatives :
Conditions :

  • Catalyst-free, solvent-free microwave irradiation (150 W, 120°C, 20–30 minutes).

Applications :

  • Rapid synthesis of analogs via cyclocondensation or substitution.

Key Structural Insights

  • The triazolopyrimidine core stabilizes transition states during substitution and oxidation .

  • The 4-methoxyphenyl group directs electrophilic substitution to the para position, though demethylation broadens reactivity .

This compound’s modular reactivity enables tailored modifications for drug discovery and material science applications.

科学研究应用

Antiviral Applications

Recent studies have highlighted the potential of triazolopyrimidine derivatives in antiviral therapies. Specifically, Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results against viral infections:

  • HIV Inhibition : The compound has been screened for its ability to inhibit the HIV-1 Tat–TAR interaction. Various assays demonstrated effective inhibition rates, suggesting its potential as a lead compound in HIV treatment strategies .
  • Influenza Virus : A study indicated that triazolopyrimidine-based inhibitors could disrupt the interaction between polymerase acidic protein and basic protein subunits of the influenza virus. This disruption is critical for viral replication and presents a viable target for antiviral drug development .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer). IC50 values indicated that it performs comparably or even superiorly to established chemotherapeutics.
  • Mechanism of Action : Molecular docking studies revealed favorable binding interactions with proteins involved in cancer cell proliferation and survival pathways. These interactions suggest that the compound may inhibit key signaling pathways essential for tumor growth .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : The compound has been identified as an inhibitor of tumor necrosis factor-alpha (TNFα) and its receptor complexes. These molecules play a pivotal role in inflammatory responses and their inhibition could lead to reduced inflammation in various conditions .
  • Animal Model Studies : In vivo studies have demonstrated reductions in inflammatory markers when this compound was administered to animal models, indicating its potential therapeutic application in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various bacterial strains:

  • Broad-Spectrum Activity : Related triazole derivatives have shown significant antibacterial properties with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests that modifications to the structure of triazolopyrimidines can enhance their bioavailability and efficacy against resistant strains.

作用机制

The mechanism of action of METHYL 5-ETHYL-7-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the substituents on the triazolopyrimidine core .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its closest analogs from the evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) XLogP3 Notable Properties/Applications Reference
Target Compound C₁₉H₂₁N₅O₃S 6-COOCH₃, 2-SCH₃, 5-CH₂CH₃, 7-(4-OCH₃-C₆H₄) 407.47 (calculated) ~3.8 Hypothesized enhanced lipophilicity N/A
ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-PHENYL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE () C₂₂H₂₂N₄O₄ 6-COOCH₂CH₃, 5-C₆H₅, 7-(2,4-(OCH₃)₂-C₆H₃) 406.4 3.6 Higher molecular weight, lower XLogP3
ETHYL 5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE () C₁₁H₁₄N₄O₂ 2-COOCH₂CH₃, 5-CH₃, 7-CH₃ 250.26 1.2 Simplified structure, lower complexity
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine () C₂₆H₁₆FN₇O₂ Nitrophenyl (-NO₂), fluorophenyl (-F), pyrazolo-triazolo-pyrimidine fused core 501.46 ~4.5 High thermal stability (mp >340°C)

Key Observations:

Lipophilicity : The target compound’s methylsulfanyl group (-SCH₃) and 4-methoxyphenyl substituent likely increase its XLogP3 (~3.8) compared to the ethyl ester analog in (XLogP3 = 3.6) but reduce it relative to the nitro- and fluorophenyl-containing compound in (XLogP3 ~4.5) .

Synthetic Complexity : The target compound’s multi-substituted core requires advanced regioselective synthesis, akin to the methods in (e.g., refluxing with benzhydrazide or hydrazine hydrate) .

Research Findings and Limitations

  • Bioactivity Gaps: No direct biological data for the target compound were found. However, analogs with nitro () or methoxy groups () often exhibit antimicrobial or antiproliferative effects .
  • Thermal Stability: The 4-methoxyphenyl group may improve thermal stability compared to nitro-substituted analogs (e.g., ’s compound 16a with mp >340°C) but reduce it relative to non-aryl-substituted derivatives .
  • Solubility : The methyl ester at position 6 likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to ethyl esters or free carboxylic acids .

生物活性

Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family, which has garnered significant attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Triazolopyrimidines

Triazolopyrimidines are characterized by their unique heterocyclic structure, which contributes to their varied biological activities. These compounds have been reported to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The specific compound has been synthesized and evaluated for its potential therapeutic applications.

Antimicrobial Activity

Research has shown that triazolopyrimidine derivatives possess significant antimicrobial properties. For instance, a study highlighted that triazolopyrimidine compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound was evaluated for its efficacy against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It exhibited cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer) and HOP-92 (lung cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells .

Cell LineIC50 (µg/mL)Reference
MCF-710.5
HOP-928.3
A498 (renal)>20

Anti-inflammatory Activity

Triazolopyrimidines have also been noted for their anti-inflammatory effects. The compound was shown to reduce inflammatory markers in various experimental models. This suggests its potential use in treating conditions characterized by excessive inflammation .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Modulation of Inflammatory Pathways : It affects signaling pathways related to inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have documented the efficacy of triazolopyrimidine derivatives in clinical and preclinical settings:

  • A recent study evaluated a series of triazolopyrimidine derivatives including this compound for their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant activity compared to standard antibiotics .
  • In another study focusing on anticancer activity, the compound was tested against various human cancer cell lines where it showed a dose-dependent reduction in cell viability and induced apoptosis .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。